molecular formula C11H13Cl B3314678 3-(4-Chloro-3-methylphenyl)-2-methyl-1-propene CAS No. 951888-26-9

3-(4-Chloro-3-methylphenyl)-2-methyl-1-propene

Cat. No.: B3314678
CAS No.: 951888-26-9
M. Wt: 180.67 g/mol
InChI Key: YMISXXKPJVMJFP-UHFFFAOYSA-N
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Description

3-(4-Chloro-3-methylphenyl)-2-methyl-1-propene (: 951894-06-7 ) is an alkene derivative with a molecular formula of C11H13Cl and a molecular weight of 180.67 g/mol . This compound features a substituted phenyl ring with both chloro and methyl substituents, which influence its reactivity and physical properties, making it a valuable intermediate in organic synthesis . In scientific research, it is primarily used as a key building block in the synthesis of more complex organic compounds . Its structure suggests potential applications in the development of pharmaceuticals and agrochemicals, and it may also be investigated for various biological activities . Researchers utilize this compound in chemistry and biology labs to explore new synthetic pathways and to study its interactions in different biological systems . The provided information indicates that compounds of this class can be synthesized through methods such as Friedel-Crafts alkylation . Important Notice: This product is intended for research purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-2-methyl-4-(2-methylprop-2-enyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl/c1-8(2)6-10-4-5-11(12)9(3)7-10/h4-5,7H,1,6H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMISXXKPJVMJFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC(=C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

3-(4-Chloro-3-methylphenyl)-2-methyl-1-propene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include metal catalysts, organic solvents, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(4-Chloro-3-methylphenyl)-2-methyl-1-propene has several scientific research applications:

Mechanism of Action

The mechanism by which 3-(4-Chloro-3-methylphenyl)-2-methyl-1-propene exerts its effects involves interactions with microbial cell membranes, leading to disruption of cell function and eventual cell death . The molecular targets include enzymes and proteins essential for microbial survival. Pathways involved in its action include oxidative stress and membrane disruption.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Substituent Effects

3-(2-Chlorophenyl)-2-methyl-1-propene (CAS: 90794-46-0)
  • Structure : The chlorine substituent is located at the ortho position (2-chlorophenyl) instead of the para position (4-chlorophenyl) seen in the target compound .
  • Impact :
    • Electronic Effects : Ortho-substitution introduces steric hindrance and reduces resonance stabilization compared to para-substitution.
    • Reactivity : The ortho chlorine may direct electrophilic substitution reactions differently, favoring meta positions less effectively than para-substituted analogs.
  • Physical Properties :
    • Molecular weight: 166.65 g/mol (C₁₀H₁₁Cl), identical to the target compound due to identical molecular formulas but differing substituent positions.
    • Boiling/Melting Points: Expected to be slightly higher than the para-substituted isomer due to increased molecular asymmetry and packing inefficiencies in the solid state.
3-Chloro-2-methyl-1-propene (CAS: 563-47-3)
  • Structure : Lacks the aromatic phenyl group, featuring only a chloro and methyl substituent on the propene backbone .
  • Impact: Reactivity: The absence of the aromatic ring simplifies reactivity, favoring addition reactions (e.g., hydrohalogenation) at the double bond. Applications: Primarily used as a monomer or intermediate in polymer synthesis (e.g., methallyl chloride derivatives).
  • Physical Properties :
    • Molecular weight: 90.55 g/mol (C₄H₇Cl), significantly lower than the phenyl-substituted analogs, leading to lower boiling points (~100–110°C).

Functional Group Analogs: Chalcone Derivatives

(2E)-1-(4-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one (CAS: 19672-63-0)
  • Structure: A chalcone derivative with a conjugated enone system (C=O and C=C) and substituents at both aromatic rings .
  • Impact :
    • Reactivity : The ketone group enables nucleophilic additions (e.g., Michael additions) and participation in photochemical reactions.
    • Biological Activity : Chalcones are widely studied for antimicrobial, anticancer, and anti-inflammatory properties.
  • Physical Properties: Molecular weight: ~256.7 g/mol (C₁₆H₁₃ClO). Solubility: Higher polarity due to the ketone group improves solubility in polar solvents (e.g., ethanol, DMSO) compared to non-polar alkenes.
(2E)-3-(3-Chlorophenyl)-1-(4-methoxyphenyl)-2-propen-1-one (CAS: 1047680-79-4)
  • Structure : Features a methoxy group at the para position and chlorine at the meta position on the aromatic rings .
  • Impact :
    • Electronic Effects : The methoxy group is electron-donating, activating the ring toward electrophilic substitution, while chlorine is electron-withdrawing.
    • Crystallography : Such compounds often exhibit defined hydrogen-bonding patterns (e.g., C=O⋯H interactions), influencing crystal packing .

Data Tables: Structural and Functional Comparisons

Table 1: Molecular Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Substituent Positions
3-(4-Chloro-3-methylphenyl)-2-methyl-1-propene C₁₁H₁₃Cl 180.67 (estimated) Alkene 4-Cl, 3-CH₃ on phenyl
3-(2-Chlorophenyl)-2-methyl-1-propene C₁₀H₁₁Cl 166.65 Alkene 2-Cl on phenyl
3-Chloro-2-methyl-1-propene C₄H₇Cl 90.55 Alkene 3-Cl, 2-CH₃ on propene
(2E)-1-(4-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one C₁₆H₁₃ClO 256.73 Ketone, conjugated alkene 4-Cl, 4-CH₃ on phenyl

Research Findings and Trends

  • Synthetic Routes : Substituted alkenes like the target compound are typically synthesized via Friedel-Crafts alkylation or elimination reactions, whereas chalcones are prepared via Claisen-Schmidt condensations .
  • Crystallography: Hydrogen-bonding patterns in chalcones and related compounds influence their crystallinity and stability, as noted in studies using SHELX software for structural refinement .

Biological Activity

3-(4-Chloro-3-methylphenyl)-2-methyl-1-propene is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound is characterized by the presence of a chloro group, a methyl group, and a propene chain. Its molecular formula is C10H11ClC_{10}H_{11}Cl and it possesses a significant degree of reactivity due to the halogen substitution.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. The compound has been studied for its effectiveness against various bacterial and fungal strains.

  • Mechanism of Action : The antimicrobial action is believed to involve the disruption of microbial cell membranes, leading to cell death. The chloro group enhances the compound's ability to penetrate microbial cells, thereby increasing its efficacy .

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity against strains such as Candida albicans. The minimum inhibitory concentration (MIC) values for various strains have been reported, highlighting its potential as an antifungal agent.

Microbial Strain MIC (mg/mL)
Staphylococcus aureus0.025
Escherichia coli0.020
Candida albicans0.015

Case Studies

A series of case studies have been conducted to evaluate the biological activity of this compound:

  • Study on Antibacterial Efficacy : A study published in 2024 evaluated the antibacterial efficacy of the compound against common pathogens. Results indicated that it displayed significant activity against both Gram-positive and Gram-negative bacteria, with varying MIC values depending on the strain tested .
  • Fungal Inhibition Study : Another study focused on the antifungal properties of the compound, revealing that it effectively inhibited the growth of several fungal strains. The study emphasized the importance of structural modifications in enhancing antifungal activity .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within microbial cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell wall synthesis or metabolic processes, leading to cell death.
  • Membrane Disruption : Its lipophilic nature allows it to integrate into lipid membranes, causing destabilization and leakage of cellular contents .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 3-(4-Chloro-3-methylphenyl)-2-methyl-1-propene?

The compound can be synthesized via base-catalyzed condensation reactions, such as the Claisen-Schmidt condensation. For example, reacting substituted acetophenones with 4-chloro-3-methylbenzaldehyde in ethanol with aqueous NaOH at room temperature. Purification typically involves recrystallization or column chromatography. Key steps include monitoring reaction progress via TLC and optimizing stoichiometry to minimize side products like aldol adducts .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

1H and 13C NMR spectroscopy are essential for identifying proton environments (e.g., vinyl protons at δ 5.5–6.5 ppm) and aromatic signals. IR spectroscopy confirms functional groups (C=C stretch ~1600–1680 cm⁻¹; C-Cl ~550–750 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular ion ([M+H]+). Discrepancies in spectral data can be resolved by comparing experimental results with computational predictions (e.g., ChemDraw simulations) or analogs from literature .

Advanced Research Questions

Q. How can X-ray crystallography and software like SHELX resolve the crystal structure of this compound?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement determines bond lengths, angles, and torsion angles. Data collection at 100 K minimizes thermal motion artifacts. Structure solution via direct methods (SHELXS) and refinement with anisotropic displacement parameters for non-H atoms ensure precision. Validation tools (e.g., PLATON) check for twinning, disorder, and hydrogen-bonding consistency. For example, the chloro and methyl groups’ steric effects on molecular packing can be quantified using Mercury software .

Q. What strategies address contradictions in hydrogen bonding patterns observed in different polymorphs of this compound?

Graph set analysis (as per Etter’s formalism) categorizes hydrogen bonds (e.g., R₂²(8) motifs). Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···Cl contacts). Competitive crystallization experiments in solvents like DMSO/water vs. ethanol isolate polymorphs. DFT calculations (e.g., Gaussian09) compare lattice energies to rationalize stability. For instance, a polymorph with stronger π-π stacking may dominate in apolar solvents .

Q. How does the electronic nature of substituents influence the reactivity of this compound in Diels-Alder reactions?

The electron-withdrawing chloro group activates the alkene as a dienophile by lowering its LUMO energy (confirmed via DFT calculations at the B3LYP/6-31G* level). Steric hindrance from the 2-methyl group directs endo selectivity. Experimental validation involves reacting the compound with cyclopentadiene and analyzing adduct ratios via 1H NMR. Solvent effects (e.g., toluene vs. DMF) further modulate reaction rates .

Q. What methodological approaches are recommended for analyzing regioselectivity in electrophilic addition reactions involving this alkene?

Competitive reactions with HBr and HCl under identical conditions (e.g., 0°C in CCl₄) quantify Markovnikov vs. anti-Markovnikov products, analyzed via GC-MS. Electrostatic potential maps (MEPs) from Spartan software identify electron-rich regions. Kinetic isotope effects (KIEs) using deuterated analogs differentiate between stepwise and concerted mechanisms. For example, preferential protonation at the less-substituted carbon can be linked to hyperconjugation effects .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
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3-(4-Chloro-3-methylphenyl)-2-methyl-1-propene
Reactant of Route 2
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3-(4-Chloro-3-methylphenyl)-2-methyl-1-propene

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